3-Bromo-4'-chlorochalcone

Catalog No.
S6613683
CAS No.
77153-27-6
M.F
C15H10BrClO
M. Wt
321.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-chlorochalcone

CAS Number

77153-27-6

Product Name

3-Bromo-4'-chlorochalcone

IUPAC Name

(E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Molecular Formula

C15H10BrClO

Molecular Weight

321.59 g/mol

InChI

InChI=1S/C15H10BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+

InChI Key

CLCKUHZBRBOVTR-RUDMXATFSA-N

SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)Cl

3-Bromo-4'-chlorochalcone is an organic compound characterized by its unique structure, which consists of a chalcone backbone substituted with bromine and chlorine atoms. Its molecular formula is C15H10BrClOC_{15}H_{10}BrClO and it has a molecular weight of approximately 321.6 g/mol. The compound appears as a yellow solid and is known for its reactivity and potential biological activities.

  • Antibacterial and antifungal properties [4].
  • Anti-inflammatory and antioxidant effects [5].
  • Potential anticancer properties [6].

The mechanism of action for these activities can vary depending on the specific chalcone and its interaction with the biological target.

Reference List

  • PubChem - Chalcone: )
  • Yavari, I. et al. (2014) Design, synthesis and biological evaluation of novel brominated chalcones as potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 22(18), 5422-5432.:
  • Claisen, L. (1881) Condensationen von Aldehyden mit Ketonen. Berichte der Deutschen Chemischen Gesellschaft, 14(2), 2460-2468.:
  • [Liu, M. et al. (2014) Synthesis and biological evaluation of novel 2'-hydroxychal
Typical of chalcones, including:

  • Aldol Condensation: This reaction can occur when 3-bromo-4'-chlorochalcone is treated with aldehydes or ketones under basic conditions, leading to the formation of larger β-hydroxy ketones.
  • Electrophilic Substitution: The presence of the bromine and chlorine substituents enhances the electrophilic nature of the aromatic ring, allowing for further substitution reactions.
  • Reduction Reactions: The carbonyl group in chalcones can be reduced to form corresponding alcohols or saturated compounds.

These reactions make 3-bromo-4'-chlorochalcone a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Research indicates that 3-bromo-4'-chlorochalcone exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that chalcones can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
  • Anticancer Activity: Some derivatives of chalcones have demonstrated cytotoxic effects against cancer cell lines, indicating that 3-bromo-4'-chlorochalcone may possess similar properties.
  • Anti-inflammatory Effects: Chalcones are also noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The synthesis of 3-bromo-4'-chlorochalcone can be achieved through several methods:

  • Condensation Reaction:
    • Reactants: 3-bromoacetophenone and 4-chlorobenzaldehyde.
    • Conditions: The reaction typically requires a base such as sodium hydroxide in an ethanol solvent at elevated temperatures.
    • Mechanism: An aldol condensation occurs, followed by dehydration to yield the chalcone.
  • Halogenation:
    • Existing chalcones can be halogenated using bromine and chlorine sources to introduce the respective substituents onto the aromatic rings.

These methods highlight the compound's synthetic accessibility for further functionalization .

3-Bromo-4'-chlorochalcone finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Material Science: Chalcones are explored for their properties in organic electronics and as precursors for advanced materials.
  • Agricultural Chemicals: Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens .

Studies on the interactions of 3-bromo-4'-chlorochalcone with biological targets have revealed:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in disease pathways can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how this compound enters cells can inform modifications to enhance its efficacy and reduce toxicity.

These studies are crucial for optimizing the therapeutic potential of 3-bromo-4'-chlorochalcone .

Several compounds share structural characteristics with 3-bromo-4'-chlorochalcone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4'-methoxychalconeC15H10BrO2C_{15}H_{10}BrO_2Contains a methoxy group instead of chlorine.
4-ChlorochalconeC15H11ClOC_{15}H_{11}ClOLacks bromine but retains similar activity.
2-Bromo-4'-chlorochalconeC15H10BrClOC_{15}H_{10}BrClODifferent substitution pattern on the ring.

Uniqueness of 3-Bromo-4'-Chlorochalcone

What sets 3-bromo-4'-chlorochalcone apart from these similar compounds is its specific combination of bromine and chlorine substituents, which enhances its reactivity and biological properties. This unique substitution pattern may lead to distinct pharmacological effects compared to other chalcones, making it a valuable compound for further research and application development .

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

319.96036 g/mol

Monoisotopic Mass

319.96036 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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